molecular formula C20H22Cl2N2O4 B11699156 2-(4-chloro-3,5-dimethylphenoxy)-N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide

2-(4-chloro-3,5-dimethylphenoxy)-N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide

Cat. No.: B11699156
M. Wt: 425.3 g/mol
InChI Key: JJQKJUJWKIGCMH-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide is a complex organic compound characterized by its unique structure, which includes two 4-chloro-3,5-dimethylphenoxy groups linked through an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide typically involves multiple steps:

    Formation of 4-chloro-3,5-dimethylphenoxyacetic acid: This is achieved by reacting 4-chloro-3,5-dimethylphenol with chloroacetic acid in the presence of a base.

    Conversion to 4-chloro-3,5-dimethylphenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Formation of the hydrazide: The acyl chloride is reacted with hydrazine hydrate to form the hydrazide.

    Coupling reaction: Finally, the hydrazide is coupled with another molecule of 4-chloro-3,5-dimethylphenoxyacetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethylphenol: A simpler phenolic compound with antimicrobial properties.

    4-chloro-3,5-dimethyl-1H-pyrazole: A pyrazole derivative with potential biological activities.

    2-(4-chloro-3,5-dimethylphenoxy)aniline: An aniline derivative used in organic synthesis.

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide is unique due to its dual phenoxy groups linked through an acetohydrazide moiety, which imparts specific chemical and biological properties not found in simpler related compounds. This structural complexity allows for a broader range of applications and interactions with molecular targets.

Properties

Molecular Formula

C20H22Cl2N2O4

Molecular Weight

425.3 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide

InChI

InChI=1S/C20H22Cl2N2O4/c1-11-5-15(6-12(2)19(11)21)27-9-17(25)23-24-18(26)10-28-16-7-13(3)20(22)14(4)8-16/h5-8H,9-10H2,1-4H3,(H,23,25)(H,24,26)

InChI Key

JJQKJUJWKIGCMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)COC2=CC(=C(C(=C2)C)Cl)C

Origin of Product

United States

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